6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
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Overview
Description
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is a heterocyclic compound that features a piperazine ring substituted with an acetyl group and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetyl chloride or acetic anhydride under basic conditions.
Nicotinonitrile Formation: The nicotinonitrile moiety is introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor and a nitrile source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nitrile sources in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted piperazine or nicotinonitrile derivatives.
Scientific Research Applications
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-Acetylpiperazin-1-yl derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is unique due to its specific combination of a piperazine ring with an acetyl group and a nicotinonitrile moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1355219-79-2 |
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Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N4O/c1-10-7-12(8-14)9-15-13(10)17-5-3-16(4-6-17)11(2)18/h7,9H,3-6H2,1-2H3 |
InChI Key |
QCDOYLJYPIIPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C#N |
Origin of Product |
United States |
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